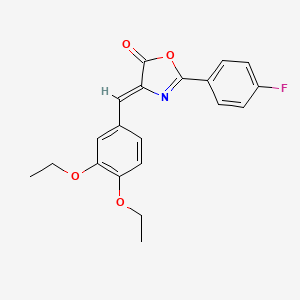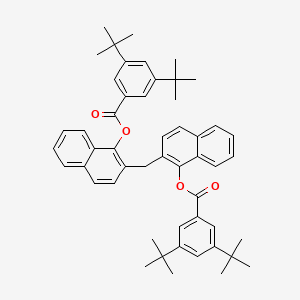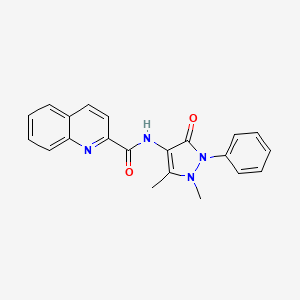
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a curcumin analog, which means that it is structurally similar to curcumin, a natural compound found in turmeric. However, EF24 has been found to have superior bioavailability and greater potency than curcumin, making it a promising candidate for the development of new drugs.
Mécanisme D'action
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Furthermore, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of STAT3, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the invasion and metastasis of cancer cells. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to improve endothelial function and to reduce inflammation in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one for lab experiments is its high potency and bioavailability, which allows for lower doses to be used and reduces the risk of toxicity. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have a favorable safety profile and is well-tolerated in animal studies. However, one of the limitations of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are numerous potential future directions for research on 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to identify potential side effects and interactions with other drugs.
Méthodes De Synthèse
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process that involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by cyclization and oxidation. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Propriétés
IUPAC Name |
(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-3-24-17-10-5-13(12-18(17)25-4-2)11-16-20(23)26-19(22-16)14-6-8-15(21)9-7-14/h5-12H,3-4H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQOAYBTWPTHQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
![4-(3-methylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6133559.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6133566.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133602.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)